Cas no 16368-97-1 (Bis(2-ethylhexyl) phenyl phosphate)

Bis(2-ethylhexyl) phenyl phosphate structure
16368-97-1 structure
Nombre del producto:Bis(2-ethylhexyl) phenyl phosphate
Número CAS:16368-97-1
MF:C22H39O4P
Megavatios:398.516428232193
MDL:MFCD01705702
CID:181821
PubChem ID:85990

Bis(2-ethylhexyl) phenyl phosphate Propiedades químicas y físicas

Nombre e identificación

    • Phosphoric acid,bis(2-ethylhexyl) phenyl ester
    • Bis(2-ethylhexyl) phenyl phosphate
    • AI3-16977
    • BRN 2012463
    • DAFF
    • DEPP
    • Di(2-ethylhexyl)phenyl phosphate
    • Einecs 240-424-5
    • PHENYLDI(2-ETHYLHEXYL)PHOSPHATE
    • O,O-bis(2-ethylhexyl)-O-phenyl phosphate
    • Phosphoric acid, bis(2-ethylhexyl) phenyl ester
    • Bis(2-ethylhexyl)phenyl phosphate
    • Phosphoric acid, bis(2-ethylhexyl)phenyl ester
    • Phosphoric acid bis(2-ethylhexyl)phenyl ester
    • AKOS037645593
    • SCHEMBL124717
    • DTXSID6051770
    • Bis(2-ethylhexyl)phenylphosphate
    • NS00020155
    • AS-61644
    • 4-06-00-00712 (Beilstein Handbook Reference)
    • D93135
    • bis-(2-ethylhexyl)-phenyl phosphate
    • 16368-97-1
    • DI(2-ETHYLHEXYL)PHENYLPHOSPHATE
    • DB-229999
    • DTXCID5030325
    • ZXZYMQCBRZBVIC-UHFFFAOYSA-N
    • MDL: MFCD01705702
    • Renchi: 1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3
    • Clave inchi: ZXZYMQCBRZBVIC-UHFFFAOYSA-N
    • Sonrisas: P(=O)(OC1C([H])=C([H])C([H])=C([H])C=1[H])(OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
    • Brn: 2012463

Atributos calculados

  • Calidad precisa: 398.25877
  • Masa isotópica única: 398.25859672g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 16
  • Complejidad: 372
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 44.8
  • Xlogp3: 7.2

Propiedades experimentales

  • PSA: 44.76

Bis(2-ethylhexyl) phenyl phosphate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
M2268147-250mg
Bis(2-ethylhexyl)phenylphosphate
16368-97-1 95%
250mg
RMB 3073.60 2025-02-20
A2B Chem LLC
AB53638-100mg
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
100mg
$229.00 2024-04-20
Aaron
AR003BEA-100mg
bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
100mg
$262.00 2025-01-22
1PlusChem
1P003B5Y-100mg
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
100mg
$262.00 2024-06-19
eNovation Chemicals LLC
D754734-1g
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
1g
$1070 2025-02-25
eNovation Chemicals LLC
D754734-50mg
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
50mg
$170 2025-02-25
eNovation Chemicals LLC
D754734-250mg
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
250mg
$405 2025-02-25
eNovation Chemicals LLC
D754734-100mg
Bis(2-ethylhexyl) phenyl phosphate
16368-97-1 95%
100mg
$265 2025-02-25
Cooke Chemical
M2268147-25mg
Bis(2-ethylhexyl)phenylphosphate
16368-97-1 95%
25mg
RMB 821.60 2025-02-20
Cooke Chemical
M2268147-100mg
Bis(2-ethylhexyl)phenylphosphate
16368-97-1 95%
100mg
RMB 2054.40 2025-02-20

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